molecular formula C25H19ClN2O5 B2375650 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 380561-18-2

3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No. B2375650
CAS RN: 380561-18-2
M. Wt: 462.89
InChI Key: IATJFBFRRRCGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C25H19ClN2O5 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing benzoic acid derivatives, including those related to 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid, has been extensively studied. For instance, the synthesis of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles using fatty acid hydrazides as starting materials demonstrates the versatility of benzoic acid in synthesizing biologically active compounds. These synthesized compounds exhibited significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Molecular Recognition and Coordination Behavior

Benzoic acid and its derivatives show a versatile coordination behavior with various metals, which can be exploited in the field of material science and catalysis. For example, Schiff base ligands derived from benzoic acid show a wide range of coordination modes with metals like manganese(II), copper(II), and zinc(II), which can be used to synthesize complexes with potential applications in corrosion inhibition (Mishra, Tiwari, Singh, & Singh, 2015).

Photophysical Properties

The study of benzoic acid derivatives also extends to their photophysical properties, where they are used as dopants in polyaniline to enhance conductivity. This application highlights their potential in the development of advanced materials for electronic and optoelectronic devices. Specifically, polyaniline doped with benzoic acid shows high conductivity, which could be beneficial in designing conductive polymers (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

3-[[(Z)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O5/c1-32-22-10-7-17(12-23(22)33-15-16-5-8-20(26)9-6-16)11-19(14-27)24(29)28-21-4-2-3-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATJFBFRRRCGDE-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.